REACTION_SMILES
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[CH2:11]([CH2:12][CH2:13][CH3:14])[Sn:15]([CH2:16][CH2:17][CH2:18][CH3:19])([CH2:20][CH2:21][CH2:22][CH3:23])[Cl:24].[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:25]([O:26][CH2:27][CH3:28])[CH3:29].[CH2:6]([CH3:7])[O:8][C:9]#[CH:10]>>[CH2:6]([CH3:7])[O:8][C:9]#[C:10][Sn:15]([CH2:11][CH2:12][CH2:13][CH3:14])([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:20][CH2:21][CH2:22][CH3:23]
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Name
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CCCC[Sn](Cl)(CCCC)CCCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[Sn](Cl)(CCCC)CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#COCC
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Name
|
|
Type
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product
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Smiles
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CCCC[Sn](C#COCC)(CCCC)CCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |